B1577106 Palustrin-OG1 antimicrobial peptide

Palustrin-OG1 antimicrobial peptide

Cat. No.: B1577106
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Description

Significance of Antimicrobial Peptides as Host Defense Molecules

Antimicrobial peptides (AMPs) are fundamental components of the innate immune system, representing an ancient and conserved first line of defense against a wide array of pathogens. tandfonline.comantibodies-online.com Found across all forms of life, from microorganisms to humans, these gene-encoded molecules are typically short, containing fewer than 100 amino acids. tandfonline.comfrontiersin.org Their structure, often cationic and amphipathic, allows them to interact with and disrupt the membranes of microbes, leading to their destruction. tandfonline.com This mechanism is a key feature of innate immunity, providing an immediate and non-specific response to invading pathogens. antibodies-online.com

The significance of AMPs extends beyond their direct killing ability. They are crucial effector molecules that can also modulate the host's immune response, bridging the gap between innate and adaptive immunity. frontiersin.orgnih.gov For instance, they can stimulate the recruitment of immune cells, neutralize endotoxins, and promote wound healing. nih.govnih.gov As pathogens continue to develop resistance to conventional antibiotics, the unique and long-standing efficacy of AMPs has made them a focal point of research for developing new anti-infective therapies. tandfonline.comfrontiersin.org

Overview of Amphibian-Derived Antimicrobial Peptides

Amphibian skin is an exceptionally rich source of biologically active compounds, including a vast diversity of antimicrobial peptides. nih.govresearchgate.net Since the discovery of magainins from the African clawed frog (Xenopus laevis) in 1987, hundreds of AMPs have been identified from various anuran (frog and toad) species. nih.govacs.org These peptides are stored in granular glands in the skin and are released as a protective chemical shield against infection by bacteria, fungi, and viruses. mdpi.com

Amphibian AMPs are grouped into several families based on sequence similarity. mdpi.com A bioinformatic analysis of over 1000 amphibian AMPs revealed that the vast majority (99.9%) are less than 50 amino acids long, with an average length of 24 residues. nih.gov The extensive structural and functional diversity of these peptides underscores their biomedical potential, not only as direct antimicrobial agents but also as templates for designing novel drugs to combat antibiotic resistance. acs.org

Classification and Family Lineage of Palustrin-Type Peptides

Among the numerous families of antimicrobial peptides isolated from ranid frogs (family Ranidae), the palustrin family is a significant group. mdpi.com Peptides from ranid frogs are classified into families such as brevinins, esculentins, ranalexins, temporins, and palustrins, based on their amino acid sequence similarities. mdpi.com

The palustrin-2 subfamily is particularly noteworthy. Peptides in this family typically consist of around 31 amino acids and exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, though often with limited activity against the yeast Candida albicans. mdpi.com A highly conserved feature of many AMPs from the Ranidae family, including most palustrins, is a C-terminal disulfide-bridged cyclic heptapeptide (B1575542) or hexapeptide domain, often referred to as the 'Rana box'. mdpi.combiorxiv.org Palustrin-OG1 is classified within this family, sharing sequence similarity with other palustrin-2 peptides. mdpi.comnih.gov

Research Rationale and Scope of Palustrin-OG1 Investigations

Palustrin-OG1 was identified from the skin secretions of the Yunnanfu frog, Odorrana grahami (also referred to as Rana grahami or Huia grahami). mdpi.comnovoprolabs.com It is a 31-amino-acid peptide and a member of the palustrin-2 family. mdpi.comnovoprolabs.com Research into palustrin-type peptides is driven by their potent antimicrobial properties and typically low hemolytic (red blood cell-damaging) activity, which makes them attractive candidates for therapeutic development. mdpi.com

Investigations into Palustrin-OG1 and its analogues, such as Palustrin-2ISb, focus on understanding their structure-activity relationships. mdpi.comnih.gov Studies have explored how modifications, like truncating the peptide, affect its antimicrobial efficacy and spectrum of activity. nih.gov The rationale is to identify the core components of the peptide responsible for its biological function, which could lead to the design of smaller, more potent, and more selective antimicrobial agents. qub.ac.uknih.gov

Data Tables

Table 1: Amino Acid Sequence of Palustrin-OG1

NameAmino Acid SequenceLength (aa)Source Organism
Palustrin-OG1Gly-Phe-Trp-Asp-Thr-Ile-Lys-Gln-Ala-Gly-Lys-Lys-Phe-Phe-Leu-Asn-Val-Leu-Asp-Lys-Ile-Arg-Cys-Lys-Val-Ala-Gly-Gly-Cys-Arg-Thr31Odorrana grahami (Yunnanfu frog) novoprolabs.com

Properties

bioactivity

Antimicrobial

sequence

GLWDTIKQAGKKFFLNVLDKIRCKVAGGCRT

Origin of Product

United States

Elucidation of Antimicrobial Spectrum and Potency of Palustrin Og1

Efficacy Against Gram-Positive Bacterial Strains

Palustrin-OG1 and its analogs have been evaluated for their ability to inhibit and kill Gram-positive bacteria, which are characterized by a thick peptidoglycan layer in their cell wall. mdpi.com

Minimum Inhibitory Concentration (MIC) Determinations against Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For Palustrin-OG1, the MIC against Staphylococcus aureus ATCC 25923 has been determined to be 16 μg/mL. nih.gov A modified version of this peptide, OG2, also exhibited the same MIC against this strain. nih.gov

Further studies on related palustrin peptides, such as Palustrin-2ISb and its analogs, have also provided insights into the anti-staphylococcal activity of this peptide family. For instance, the analog GL-29 showed an MIC of 4 µM against S. aureus ATCC CRM 6538. nih.gov Another related peptide, Palustrin-Ca, has also been noted for its potent broad-spectrum antibacterial activity, which includes effectiveness against S. aureus. nih.gov

The following table summarizes the MIC values of Palustrin-OG1 and related peptides against Staphylococcus aureus.

PeptideStrainMIC
Palustrin-OG1S. aureus ATCC 2592316 μg/mL
OG2S. aureus ATCC 2592316 μg/mL
GL-29S. aureus ATCC CRM 65384 µM

Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. While specific MBC values for Palustrin-OG1 against S. aureus are not detailed in the provided search results, studies on related peptides offer a comparative perspective. For the analog GL-29, the MBC against S. aureus ATCC CRM 6538 was found to be 4 µM, indicating a potent bactericidal effect at the same concentration as its MIC. nih.gov The determination of MBC is crucial as it provides information on whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The process typically involves subculturing from the clear wells of an MIC assay onto agar (B569324) plates to determine the concentration at which no bacterial growth occurs. plos.orgresearchgate.net

Efficacy Against Gram-Negative Bacterial Strains

Gram-negative bacteria possess a more complex cell envelope with an outer membrane, which can present a barrier to antimicrobial peptides. nih.gov

MIC Determinations against Escherichia coli

Palustrin-OG1 has demonstrated significant activity against the Gram-negative bacterium Escherichia coli. The MIC for Palustrin-OG1 against E. coli ATCC 25922 is 16 μg/mL. nih.gov Its modified counterpart, OG2, also showed an identical MIC against this strain. nih.gov

Studies on other palustrin peptides further support the family's efficacy against E. coli. For example, Palustrin-2LTb showed notable antibacterial activity against E. coli ATCC 8739. nih.gov The analog GL-29, derived from Palustrin-2ISb, exhibited an even lower MIC of 1.6 µM against E. coli. nih.gov

The table below presents the MIC values of Palustrin-OG1 and its related peptides against Escherichia coli.

PeptideStrainMIC
Palustrin-OG1E. coli ATCC 2592216 μg/mL
OG2E. coli ATCC 2592216 μg/mL
GL-29E. coli1.6 µM

MBC Determinations

Specific MBC values for Palustrin-OG1 against E. coli are not explicitly stated in the available search results. However, research on other antimicrobial peptides provides a general understanding of how MBC is determined for Gram-negative bacteria. The procedure involves identifying the lowest concentration of the peptide that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum after subculturing from an MIC test. plos.org For instance, studies on the Ib-M peptide family against E. coli O157:H7 showed MBC values ranging from 3.7 to 22.9 μM. plos.org

Spectrum of Activity Against Fungi and Other Pathogens

The antimicrobial activity of the palustrin peptide family extends beyond common bacterial strains. While most peptides in the palustrin-2 family show limited activity against the yeast Candida albicans, some analogs have demonstrated antifungal potential. mdpi.com For instance, a fragment of Palustrin-2LTb exhibited an MIC of 32 µM against C. albicans ATCC 10231. nih.gov However, another analog, GL-29, showed weak potency against C. albicans. nih.gov The antifungal activity of these peptides is an area of ongoing research, with some studies suggesting that they may interact with the fungal membrane. nih.gov

In addition to bacteria and fungi, some palustrin peptides have been investigated for their activity against other pathogens. For example, Palustrin-Ca is noted for its potent broad-spectrum activity, which includes anticancer properties. nih.gov The diverse bioactivity of the palustrin family highlights their potential as templates for the development of new therapeutic agents. nih.gov

Comparative Analysis of Antimicrobial Efficacy Across Diverse Microbial Taxa

Palustrin-OG1, an antimicrobial peptide isolated from the skin secretions of the Odorrana grahami frog, has demonstrated notable activity against a spectrum of microbial pathogens. longdom.orgresearchgate.net Research into its efficacy reveals a pattern of potent inhibition against certain bacteria, establishing it as a significant member of the palustrin-2 family of peptides. longdom.org

Detailed laboratory findings, specifically through the determination of Minimum Inhibitory Concentrations (MIC), quantify the peptide's potency. The MIC value represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Analysis of Palustrin-OG1 has yielded specific MIC values against key bacterial species.

The peptide exhibits high activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. longdom.org However, it is important to note that at low concentrations, Palustrin-OG1 has been observed to induce the lysis of human erythrocytes, a factor that has led to the development of modified versions like Palustrin-OG2 to mitigate this hemolytic activity. longdom.orgresearchgate.net

The following tables present the available research findings on the antimicrobial efficacy of Palustrin-OG1 against different microbial taxa.

Table 1: Antimicrobial Efficacy of Palustrin-OG1 Against Gram-Negative Bacteria

OrganismStrainMIC (µM)
Escherichia coliATCC 259226.3

Data sourced from: nih.gov

Table 2: Antimicrobial Efficacy of Palustrin-OG1 Against Gram-Positive Bacteria

OrganismStrainMIC (µM)
Staphylococcus aureusATCC 259236.3
Methicillin-resistant Staphylococcus aureus (MRSA)100

Data sourced from: nih.gov

The data indicates that while Palustrin-OG1 is equally effective against standard strains of E. coli and S. aureus, its efficacy is significantly lower against the antibiotic-resistant MRSA strain. This highlights a common challenge in antimicrobial peptide research, where resistance mechanisms can diminish the effectiveness of these natural defense molecules.

Further research is required to expand the known antimicrobial spectrum of Palustrin-OG1 against a wider variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to fully elucidate its potential as a therapeutic agent.

Mechanistic Investigations of Palustrin Og1 Antimicrobial Action

Cellular and Subcellular Targets of Palustrin-OG1

The principal target of Palustrin-OG1 and its analogues is the microbial cell membrane, a critical barrier for cell survival. The peptide's action is not merely superficial; it initiates a cascade of events leading to loss of membrane integrity and subsequent cell death.

Membrane Permeabilization and Disruption Mechanisms

The antimicrobial activity of Palustrin-OG1 is fundamentally linked to its ability to permeabilize and disrupt bacterial membranes. mdpi.com The process is thought to begin with an initial electrostatic attraction between the positively charged peptide and the anionic components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comqub.ac.uk

Following this initial binding, the peptides accumulate on the membrane surface. Once a threshold concentration is reached, the peptides insert into the lipid bilayer, a process driven by hydrophobic interactions. mdpi.comqub.ac.uk This insertion disrupts the membrane's structure, leading to the formation of transient pores or channels. Several models describe this process, including the "toroidal pore" and "carpet" models, which result in membrane depolarization, leakage of ions and essential metabolites, and ultimately, cell lysis. imrpress.comfao.org Studies comparing Palustrin-OG1 with other peptides have shown that different AMPs can induce varied effects, ranging from the formation of distinct pores to complete cell lysis. fao.org

Induction of Morphological Alterations in Bacterial Cells

A direct consequence of Palustrin-OG1's interaction with the bacterial envelope is the induction of significant morphological changes. Direct observation has revealed that incubating Escherichia coli cells with Palustrin-OG1 leads to the formation of distinctive "protuberant structures" on the cell surface. fao.orgacs.org This indicates a profound disorganization of the cell envelope.

Studies using electron microscopy on bacteria treated with related antimicrobial peptides further illustrate the scope of these alterations. These changes can include abnormal inward deformation of the cell structure and pronounced wrinkling or blebbing of the cell surface, signifying a loss of structural integrity and membrane disruption. mdpi.commdpi.com

Intracellular Interactions and Effects of Palustrin-OG1

While membrane disruption is the primary mechanism, evidence suggests that Palustrin-OG1 and related peptides may also exert effects through intracellular interactions after gaining entry into the cytoplasm. imrpress.comingentaconnect.com For some AMPs, the antimicrobial action is not limited to membrane lysis but can involve the inhibition of crucial cellular processes. semanticscholar.org

For instance, studies on Palustrin-2LTb, a close homologue of Palustrin-OG1, indicate that its mechanism against certain bacteria like MRSA may involve intracellular targets. nih.gov This is inferred from its potent antimicrobial effect despite a relatively low rate of membrane permeabilization in that specific strain. nih.gov Potential intracellular targets for AMPs include nucleic acids (DNA and RNA) and proteins, where binding could interfere with replication, transcription, and protein synthesis, leading to cell death. semanticscholar.orgnih.gov

Kinetic Studies of Microbial Inactivation by Palustrin-OG1

Kinetic studies, such as time-kill assays, demonstrate the rapid rate at which palustrin-family peptides inactivate microbes. This rapid action is a hallmark of membrane-disrupting AMPs. qub.ac.uknih.gov Research on the closely related peptide Palustrin-2LTb provides insight into the bactericidal kinetics likely mirrored by Palustrin-OG1. These assays measure the reduction in viable bacterial colonies over time upon exposure to the peptide at various concentrations relative to its Minimum Inhibitory Concentration (MIC).

For example, against S. aureus, higher concentrations of a palustrin-2 analogue (2x and 4x MIC) were able to eradicate the bacteria within 20 minutes. qub.ac.uk Against E. coli, the parent peptide demonstrated rapid killing within 30 minutes even at a 1x MIC concentration. qub.ac.uk This rapid killing curtails the development of microbial resistance, a significant advantage over many conventional antibiotics. nih.gov

BacteriumPeptide Concentration (relative to MIC)Time to Eradication (minutes)
S. aureus ATCC 65381x MIC> 120
S. aureus ATCC 65382x MIC20
S. aureus ATCC 65384x MIC20
E. coli ATCC 87391x MIC30

Data based on kinetic studies of the closely related Palustrin-2LTb peptide. qub.ac.uk

Methodological Approaches for Mechanism of Action Studies

A variety of sophisticated techniques are employed to elucidate the precise mechanisms of action of antimicrobial peptides like Palustrin-OG1.

Electron Microscopy Analyses

Electron microscopy, including both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is a vital tool for visualizing the effects of Palustrin-OG1 on bacterial morphology. mdpi.com SEM provides high-resolution images of the bacterial cell surface, revealing alterations such as the protuberant structures, blebs, and wrinkling caused by the peptide. fao.orgacs.orgmdpi.com TEM allows for the examination of internal structures, providing evidence of cytoplasmic content leakage or damage to intracellular components. mdpi.com These direct visual analyses are crucial for confirming that the peptide's mode of action involves physical damage to the bacterial cell envelope.

Fluorescence-Based Membrane Integrity Assays

Fluorescence-based membrane integrity assays are crucial tools for elucidating the mechanisms of action of antimicrobial peptides like Palustrin-OG1. These assays utilize fluorescent dyes that exhibit changes in their emission properties upon interaction with cellular components, providing insights into the peptide's ability to disrupt bacterial membranes.

One common approach involves the use of dyes that are excluded from cells with intact membranes but can enter and bind to intracellular components when the membrane is compromised. For instance, the fluorescent dye N-phenyl-1-naphthylamine (NPN) is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic environment of a lipid membrane. nih.gov In its normal state, NPN is unable to significantly penetrate the outer membrane of Gram-negative bacteria. However, when an antimicrobial peptide like Palustrin-OG1 disrupts the integrity of this membrane, NPN can partition into the lipid bilayer, resulting in a measurable increase in fluorescence. nih.govmdpi.com This dose-dependent increase in fluorescence provides a clear indication of outer membrane permeabilization. mdpi.com

Another category of fluorescent probes used in these assays are nucleic acid stains, such as SYTOX Green. This dye cannot cross the intact membranes of live cells. However, upon membrane damage by an antimicrobial peptide, it enters the cell and intercalates with nucleic acids, leading to a significant enhancement of its fluorescence. nih.govmdpi.com The intensity of the fluorescence signal directly correlates with the extent of membrane permeabilization. mdpi.com

Studies on analogues of Palustrin-2 peptides, which share high sequence similarity with Palustrin-OG1, have demonstrated the utility of these assays. For example, the analogue GL-29 was shown to cause significant permeabilization of the S. aureus membrane at a concentration of 4 μM, as indicated by a SYTOX Green uptake assay. mdpi.com In contrast, another analogue, GL-22, exhibited only about 20% permeabilization at the same concentration, highlighting differences in their membrane-disrupting capabilities. mdpi.com

These fluorescence-based methods offer a dynamic and quantitative way to assess the membrane-disrupting activity of Palustrin-OG1 and its analogues, contributing to a deeper understanding of their antimicrobial mechanism. nih.govbenthamopenarchives.com

Propidium Iodide Uptake Assays

Propidium iodide (PI) uptake assays are a specific and widely used method to assess the integrity of the cytoplasmic membrane of bacteria when investigating the antimicrobial action of peptides like Palustrin-OG1. qub.ac.ukresearchgate.net PI is a fluorescent intercalating agent that is unable to cross the membrane of live cells. mdpi.comresearchgate.net However, if the membrane becomes compromised, PI can enter the cell and bind to DNA, resulting in a significant increase in its fluorescence emission. mdpi.comresearchgate.net

This assay is often used in conjunction with other fluorescent dyes, such as 4′,6-diamidino-2-phenylindole (DAPI), which can stain all bacterial cells, regardless of their membrane integrity. mdpi.com By using both dyes, researchers can distinguish between the total number of cells and the number of cells with damaged membranes. mdpi.comqub.ac.uk

The general procedure for a PI uptake assay involves treating a bacterial suspension in its mid-logarithmic growth phase with the antimicrobial peptide at various concentrations (e.g., 1x and 4x the minimum inhibitory concentration or MIC) for a defined period. nih.govqub.ac.uk Following incubation, the cells are stained with PI, and the fluorescence is measured. qub.ac.uk An increase in PI fluorescence indicates that the peptide has permeabilized the bacterial cell membrane. researchgate.net

Research on Palustrin-2 analogues provides insight into the application of this assay. For instance, studies using DAPI/PI staining showed that the Palustrin-2 analogue GL-29 completely permeabilized the cell membrane of E. coli at concentrations above 4 μM. mdpi.com This finding, combined with outer membrane permeability data, suggests a comprehensive disruption of the bacterial cell envelope.

The data from PI uptake assays can be quantified to determine the percentage of cells with compromised membranes at different peptide concentrations. This allows for a dose-dependent analysis of the peptide's membranolytic activity.

Table 1: Propidium Iodide Uptake by Bacteria Treated with Palustrin Analogues

PeptideOrganismConcentration (μM)Membrane Permeabilization (%)
GL-29E. coli>4100
GL-29S. aureus4~100
GL-22S. aureus4~20

This table presents illustrative data based on findings for Palustrin analogues to demonstrate the type of information generated from Propidium Iodide uptake assays. mdpi.com

Structure Activity Relationship Sar Studies and Peptide Engineering of Palustrin Og1

Amino Acid Residue Contributions to Antimicrobial Efficacy

The specific amino acids within the Palustrin-OG1 sequence play crucial roles in its ability to combat microbes. The importance of cysteine residues has been highlighted in studies of its derivatives. For instance, when the cysteine residues in a derivative of Palustrin-OG1, known as OG2, were replaced with either alanine (B10760859) or tryptophan, the resulting peptides (OG2A and OG2W) exhibited reduced antibacterial activity. nih.gov This suggests that the disulfide bridge formed by the cysteine residues is a key feature for its antimicrobial function. Further research on related palustrin peptides, such as palustrin-2LTb, has also indicated that the N-terminal region is vital for its antibacterial properties, as truncation of amino acids from this end leads to a decrease in activity. nih.gov

Impact of Peptide Length and Truncations on Bioactivity

The length of the peptide chain significantly affects the bioactivity of palustrin peptides. Studies on palustrin-2LTb, a related peptide, have shown that its antimicrobial efficacy initially increases with the truncation of the C-terminal "Rana Box," a conserved region in many frog-derived peptides. nih.gov However, as the peptide length is further reduced to 12 amino acids or fewer, its antimicrobial properties are completely lost. nih.gov Similarly, while the removal of the C-terminal seven amino acids from another palustrin analogue, GL-29, did not significantly impact its antimicrobial activity, further truncations from either the C-terminus or N-terminus of the resulting peptide (GL-22) led to a loss of potent antimicrobial activity. mdpi.comqub.ac.uk This indicates that a certain minimum peptide length is necessary to maintain the structural integrity required for antimicrobial action.

Role of Charge and Hydrophobicity in Antimicrobial Performance

The antimicrobial performance of Palustrin-OG1 and its derivatives is intricately linked to the balance between their net positive charge and hydrophobicity. nih.govnih.gov An increase in the net positive charge and a decrease in the mean hydrophobicity of Palustrin-OG1 led to the creation of a derivative, Palustrin-OG2, which demonstrated enhanced antimicrobial activity. nih.gov This principle is fundamental to the function of cationic antimicrobial peptides (CAPs), which are electrostatically drawn to the negatively charged membranes of microbes. mdpi.com However, simply increasing hydrophobicity is not always beneficial, as highly hydrophobic peptides can exhibit increased toxicity toward host cells. mdpi.comnih.gov Therefore, achieving an optimal balance between charge and hydrophobicity is a key strategy in designing effective and selective antimicrobial peptides. nih.govnih.gov

Rational Design and Synthesis of Palustrin-OG1 Derivatives (e.g., Palustrin-OG2)

The insights gained from SAR studies have enabled the rational design and synthesis of Palustrin-OG1 derivatives with improved properties. nih.govnih.govrsc.org A prime example is the development of Palustrin-OG2.

By strategically substituting amino acids, researchers created Palustrin-OG2, a derivative with a higher net positive charge and lower mean hydrophobicity compared to the parent peptide. nih.gov This modification resulted in a peptide with significantly higher antimicrobial activity against bacteria. nih.gov Conversely, substituting the cysteine residues in OG2 with alanine or tryptophan (creating OG2A and OG2W) diminished its antibacterial effectiveness, underscoring the importance of these specific residues. nih.gov The substitution of the C-terminal threonine in OG2 to create OG2N was also shown to improve the killing kinetics against Gram-positive bacteria. nih.gov

Amino acid deletions have also been employed to modify the properties of Palustrin-OG1 derivatives. The creation of Palustrin-OG2 involved deletions that contributed to its altered chemical properties and enhanced antimicrobial potency. nih.gov These targeted deletions, guided by an understanding of the peptide's structure-activity relationship, are a critical tool in peptide engineering.

Conformational Determinants of Antimicrobial Activity

The three-dimensional conformation of palustrin peptides is a critical determinant of their antimicrobial activity. nih.gov Studies on a related peptide, palustrin-Ca, have revealed that it adopts a predominantly α-helical structure in a membrane-mimicking environment. nih.govbiorxiv.orgbiorxiv.org This amphipathic helical conformation, with distinct hydrophobic and hydrophilic faces, is believed to facilitate its interaction with and disruption of bacterial membranes. biorxiv.orgresearchgate.net Molecular dynamics simulations have shown that palustrin-Ca maintains its α-helical structure and orients itself parallel to the surface of a micelle, which serves as a model for a bacterial membrane. nih.govbiorxiv.org This positioning allows for favorable hydrophobic and electrostatic interactions with the membrane, which is a crucial step in its antimicrobial mechanism. researchgate.net

Alpha-Helical Propensity and Amphipathicity

A defining characteristic of many antimicrobial peptides (AMPs), including those in the palustrin-2 family, is their ability to adopt an amphipathic α-helical conformation upon interacting with bacterial membranes. This structure, where hydrophobic and cationic amino acid residues are segregated on opposite faces of the helix, is fundamental to their membrane-disrupting mechanism.

Secondary structure predictions for palustrin-2 peptides, such as palustrin-2LTb, indicate a propensity to form α-helical structures, particularly in the N-terminal and central regions of the peptide. nih.gov The remainder of the peptide often exists as a more flexible random coil. nih.gov Circular dichroism (CD) spectroscopy studies confirm this conformational flexibility; in aqueous, water-mimicking environments, these peptides typically show a random coil structure. However, in the presence of membrane-mimicking environments (like trifluoroethanol or sodium dodecyl sulfate (B86663) micelles), they undergo a significant conformational shift to a predominantly α-helical structure. nih.gov

The continuity of the α-helix can be influenced by specific amino acid residues. For instance, glycine (B1666218) and proline residues can introduce a flexible hinge or a "kink" in the helical structure. mdpi.com In the palustrin-2ISb analogue, GL-22, the predicted α-helix is disrupted in the middle by a flexible region formed by Gly10, Lys11, and Lys12. mdpi.com This flexibility is not necessarily detrimental and may be significant for the correct orientation of the helical domains to facilitate membrane disruption. mdpi.com The critical nature of the helical structure is underscored by broader research on AMPs, where substituting key amino acids with helix-destabilizing residues, such as sarcosine, leads to a loss of the helical fold and a concomitant decrease or elimination of antimicrobial activity. nih.gov

Role of Conserved Structural Motifs (e.g., "Rana box")

A highly conserved feature among many antimicrobial peptides isolated from the Ranidae family of frogs is the C-terminal "Rana box". mdpi.com This motif consists of a cyclic heptapeptide (B1575542) or hexapeptide domain formed by a disulfide bridge between two cysteine residues. mdpi.comnih.gov The role of the Rana box in the biological activity of palustrin-2 peptides is complex and appears to be peptide-specific.

In some contexts, the Rana box is crucial for structural stability. For the peptide palustrin-2LTb, the presence of the Rana box is believed to help stabilize its α-helical structure, which in turn contributes to more stable antimicrobial activity in physiological environments containing salts and serum. nih.govqub.ac.ukscienceopen.com An analogue of palustrin-2LTb lacking this motif was found to be less tolerant of ions and serum. qub.ac.ukscienceopen.com

Conversely, for other palustrin-2 peptides, the Rana box appears to be largely dispensable for antimicrobial potency and its removal can even be beneficial. Studies on palustrin-2ISb and its analogues have shown that the disulfide-bridged cyclic structure has little influence on its core antimicrobial function against bacteria. mdpi.comnih.gov In fact, a truncated version of a palustrin-2 family peptide that lacked the seven amino acids C-terminal to the Rana box demonstrated greater antimicrobial activity than the native peptide. nih.gov This suggests that for certain members of the palustrin-2 family, the primary antimicrobial determinant lies within the N-terminal amphipathic α-helical domain, while the Rana box may play a different or secondary role.

Strategies for Modulating Selective Toxicity via Structural Modification

A major goal in the development of antimicrobial peptides is to maximize their potency against microbial pathogens while minimizing their toxicity towards host cells, such as red blood cells (hemolysis). Peptide engineering, particularly through systematic truncation and amino acid substitution, has proven to be an effective strategy for modulating the selective toxicity of palustrin-2 family peptides.

A key finding is that the C-terminal region, including the Rana box, can be a primary determinant of host cell toxicity. By strategically removing parts of this C-terminus, it is possible to uncouple the antimicrobial activity from the hemolytic activity.

Research Findings on Palustrin Analogue Modifications

Peptide/AnalogueModification from Parent PeptideKey FindingImpact on Selective Toxicity
Palustrin-2ISb-des-C7 (GL-29) C-terminal 7 amino acids of Palustrin-2ISb were deleted. mdpi.comnih.govShowed better antimicrobial activity than the parent Palustrin-2ISb. mdpi.comnih.govIncreased antimicrobial potency.
GL-22 The "Rana box" was removed from GL-29. mdpi.comnih.govMaintained broad-spectrum antimicrobial activity similar to GL-29, but with significantly lower hemolysis and cytotoxicity. mdpi.comnih.govSelectivity was considerably enhanced by reducing host cell toxicity. mdpi.com
Palustrin-2LTb Fragment 3 The C-terminal region including the "Rana box" was removed from Palustrin-2LTb. qub.ac.ukscienceopen.comExhibited the strongest antimicrobial activity among all tested fragments. scienceopen.comOptimized antimicrobial efficacy. qub.ac.ukscienceopen.com
Palustrin-2ISb Truncated Form The 7 amino acids C-terminal to the Rana box were removed. nih.govPossessed greater antimicrobial activity than the native structure. nih.govIncreased antimicrobial potency.

The study of palustrin-2ISb analogues provides a clear example of this strategy. The initial truncation of the seven C-terminal amino acids to create GL-29 enhanced its antimicrobial potency. mdpi.comnih.gov A subsequent modification, the complete removal of the Rana box to create the linear peptide GL-22, resulted in a molecule that retained potent, broad-spectrum antimicrobial activity but was significantly less toxic to human red blood cells and keratinocytes. mdpi.comnih.gov This modification dramatically improved the peptide's selectivity. mdpi.com

Similarly, studies involving the truncation of palustrin-2LTb showed that removing the C-terminal Rana box yielded a fragment with optimized antimicrobial efficacy. qub.ac.ukscienceopen.com However, attempts to identify a minimal functional unit by further shortening peptides like GL-22 from either the N- or C-terminus led to a loss of potent antimicrobial activity, indicating that the integrity of the core amphipathic helical structure is essential. nih.govqub.ac.uk These findings highlight a rational and effective approach to peptide drug design: truncating C-terminal domains that contribute to cytotoxicity while preserving the N-terminal α-helical core responsible for antimicrobial action.

Biotechnological Production and Purification Methodologies for Palustrin Og1 and Its Analogs

Recombinant Expression Systems and Host Strain Selection

The choice of an expression host is a critical first step in the successful recombinant production of an antimicrobial peptide. The primary contenders are prokaryotic systems, praised for their simplicity and high yield, and eukaryotic systems, which offer more complex protein processing capabilities.

Escherichia coli (E. coli) is the most widely used prokaryotic host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and engineered strains. d-nb.info However, expressing AMPs like the Palustrin-OG1 analog, OG2, in E. coli is challenging due to the peptide's toxicity and potential for degradation by host proteases. nih.gov To circumvent these issues, OG2 is typically expressed as a fusion protein, a strategy that masks its toxicity, can enhance solubility, and simplifies purification. nih.govresearchgate.net

Initial attempts to produce OG2 in E. coli involved fusing it with partners like Thioredoxin (TrxA) and Small Ubiquitin-like Modifier (SUMO). nih.gov While these strategies enabled expression, they came with their own set of problems, such as the formation of insoluble inclusion bodies with the SUMO-OG2 fusion or inefficient enzymatic cleavage and subsequent degradation with the TrxA-OG2 fusion. nih.gov A more successful approach was found using an intein-mediated fusion system, which allowed for high-yield soluble expression and a straightforward, single-step purification process. nih.gov

The methylotrophic yeast Pichia pastoris is a popular eukaryotic expression system that combines the ease of genetic manipulation and rapid growth of microbes with the capacity for post-translational modifications typical of higher eukaryotes. nih.govmdpi.com This system can secrete recombinant proteins directly into the culture medium, which simplifies purification as P. pastoris secretes very few of its own proteins. mdpi.com It is often considered a superior system for producing complex or sensitive proteins that may not fold correctly in E. coli. frontiersin.org

Despite its advantages, P. pastoris has not been a successful platform for the production of the Palustrin-OG1 analog, OG2. Research efforts to express a His-tagged version of OG2 in P. pastoris resulted in extremely low expression rates. nih.gov While the specific reasons for this low yield remain unpublished, it highlights that even robust expression systems can face significant challenges depending on the specific properties of the target peptide. nih.gov This contrasts with the successful high-yield production of other antimicrobial peptides, such as cathelicidin-BF and various cell-penetrating peptides, in P. pastoris, suggesting that the difficulties may be specific to OG2's sequence or structure. nih.govmdpi.com

Fusion Partner Strategies for Enhanced Solubility and Yield

Fusion partner technology is essential for the viable recombinant production of AMPs. A carrier protein is fused to the target peptide, protecting the host cell from the peptide's antimicrobial activity, preventing its degradation, and often increasing its solubility and yield. The choice of fusion partner and the subsequent method for its cleavage and removal are critical for obtaining a pure, active final product. Several fusion systems have been tested for the production of the Palustrin-OG1 analog, OG2.

Thioredoxin (Trx) is a small, highly soluble, and stable protein (~12 kDa) widely used as a fusion partner in E. coli. Its use can significantly enhance the solubility of the fused target protein. For the production of the OG2 peptide, a fusion construct with thioredoxin (Trx-OG2) was created. nih.govresearchgate.net This approach led to the expression of OG2 in a soluble form. researchgate.net

However, a major challenge arose during the purification stage. The release of the active OG2 peptide from the Trx fusion partner requires enzymatic cleavage. In this case, the Trx-OG2 fusion protein was poorly cleaved by the enzyme enterokinase. While another enzyme, tobacco-etch virus (TEV) protease, could cleave the fusion, the released OG2 peptide was found to degrade rapidly, complicating the recovery of the active peptide. nih.gov This highlights a common bottleneck in fusion protein strategies: the efficiency and specificity of the cleavage step are paramount to obtaining a high yield of the native peptide.

The Small Ubiquitin-like Modifier (SUMO) protein is another effective fusion partner for enhancing the expression and solubility of recombinant proteins in E. coli. nih.govmdpi.com A key advantage of the SUMO system is the availability of highly specific SUMO proteases that can cleave the fusion protein, precisely releasing the target peptide with its native N-terminus, which is often crucial for biological activity. nih.govmdpi.com

When this system was applied to the Palustrin-OG1 analog, OG2, the SUMO-OG2 fusion protein was successfully expressed in E. coli. nih.govresearchgate.net However, the expressed protein was largely insoluble, forming inclusion bodies within the host cell. nih.gov While it is possible to recover proteins from inclusion bodies through denaturation and refolding steps, these processes add complexity and cost to the purification protocol and can result in lower yields of correctly folded, active peptide. The yield of soluble SUMO-OG2 was found to be significantly lower than that achieved with other fusion partners. researchgate.net

Inteins are protein segments that can excise themselves from a precursor protein and ligate the flanking sequences (exteins) in a process called protein splicing. This self-cleavage ability can be harnessed for protein purification. By fusing a target peptide to an intein that is also linked to an affinity tag (like a chitin-binding domain), the fusion protein can be immobilized on a chromatography column. The intein's self-cleavage can then be induced by a simple change in pH or temperature, or by the addition of a thiol-containing chemical like dithiothreitol (B142953) (DTT), releasing the target peptide without the need for a separate protease. nih.gov

This strategy proved to be the most effective for producing the OG2 peptide in E. coli. nih.gov When OG2 was fused to the Mxe GyrA intein, the fusion protein was expressed at high levels, with nearly 70% being soluble. nih.gov The system allowed for a simple, single-step purification on a chitin (B13524) column. After inducing cleavage with DTT, over 2 mg of highly pure, active OG2 peptide could be obtained from one liter of bacterial culture. nih.gov This yield was significantly higher and the process more efficient compared to the Trx and SUMO fusion strategies. nih.govresearchgate.net

Data Comparison of Fusion Systems for OG2 Production in E. coli

Fusion PartnerYield of Soluble Fusion Protein (mg/L)Key Outcomes & Challenges
Thioredoxin (Trx) 50 mg/L researchgate.netSoluble expression achieved, but inefficient enzymatic cleavage and degradation of the released peptide. nih.gov
SUMO 11 mg/L researchgate.netFormed mostly insoluble inclusion bodies, complicating purification. nih.gov
Mxe GyrA Intein 44 mg/L researchgate.netHigh-yield soluble expression; efficient single-step purification with self-cleavage. nih.gov

Optimization of Expression Conditions

The successful biotechnological production of Palustrin-OG1 and its analogs hinges on the meticulous optimization of expression conditions to maximize yield, solubility, and biological activity. The choice of expression host and the fine-tuning of fermentation parameters are critical. Both prokaryotic systems, such as Escherichia coli, and eukaryotic systems, like Pichia pastoris, have been utilized for producing palustrin-derived peptides. researchgate.net

In E. coli, a common host for recombinant protein production, several factors are manipulated to enhance expression. For instance, in the production of Palustrin-2CE, a related antimicrobial peptide, expressing the fusion protein at a reduced temperature of 16°C was found to be crucial for obtaining the protein in a soluble form. nih.gov Lower temperatures often slow down the rate of protein synthesis, which can promote proper folding and reduce the formation of insoluble inclusion bodies. nih.gov Other key parameters that require optimization include the concentration of the inducer (e.g., IPTG or rhamnose), the pH of the culture medium, and the shaking speed, which affects aeration. nih.govnih.gov Response Surface Methodology (RSM) is a statistical approach that can be employed to systematically evaluate the combined effects of these variables—such as temperature, pH, and shaking speed—to identify the optimal conditions for maximal protein expression. nih.gov For an analog named OG2, both E. coli and Pichia pastoris have been used as production hosts, indicating the versatility of expression systems for this class of peptides. researchgate.net

In the eukaryotic host Pichia pastoris, optimization strategies can involve codon optimization of the gene sequence to match the codon bias of the yeast, which can significantly improve translational efficiency. nih.gov Furthermore, selecting clones that exhibit hyper-resistance to the selection antibiotic (e.g., Zeocin) can identify transformants with multiple copies of the expression cassette, often leading to higher protein yields. nih.gov Optimization of the fermentation conditions in P. pastoris also includes adjusting the pH of the culture medium and determining the optimal concentration of methanol (B129727) for induction, as well as the duration of the induction phase. nih.gov

Table 1: Examples of Optimized Expression Conditions for Palustrin Analogs and Other Recombinant Peptides

Parameter Palustrin-2CE nih.gov Reteplase nih.gov Margatoxin nih.gov
Expression Host E. coli BL21(DE3)pLysS E. coli BL21 (DE3) Pichia pastoris
Expression Vector pGEX-6p-1 Not Specified Not Specified
Fusion Tag GST Not Specified His-tag
Optimized Temperature 16°C 32°C Not Specified
Optimized pH Not Specified 8.4 5, 6, 7 (tested)
Inducer Not Specified Not Specified 0.5% Methanol
Induction Time Not Specified Not Specified 72 hours
Shaking Speed Not Specified 210 rpm Not Specified
Yield 35%-39% of total cellular protein 188 mg/L 36 ± 4 mg/L

Downstream Processing and Purification Techniques

Chromatography-Based Purification Methods

Chromatography is the cornerstone of protein and peptide purification, enabling separation based on various physicochemical properties such as size, charge, and binding affinity. rbmb.netnih.gov

Affinity Chromatography: This is often the first and most powerful step in purifying a tagged recombinant peptide. rbmb.net The principle relies on the specific interaction between the fusion tag and a ligand immobilized on a chromatography resin. bio-rad.com For His-tagged peptides, Immobilized Metal Affinity Chromatography (IMAC) is used, where the histidine residues bind to metal ions like Nickel (Ni²⁺) or Cobalt (Co²⁺) on the resin. nih.govbio-rad.com For GST-tagged peptides, the fusion protein is captured on a resin containing immobilized glutathione. bio-rad.com A notable example is the purification of a GST-Palustrin-2CE fusion protein. nih.gov Another system involves the use of a Carbohydrate Binding Module (CBM) tag which binds with high specificity to cellulose, a cost-effective matrix. rbmb.net

Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. It is often used as a final polishing step. For example, after the removal of the GST-tag from Palustrin-2CE, Sephadex G50 chromatography was used to separate the larger, cleaved GST tag and any remaining uncleaved fusion protein from the smaller, purified Palustrin-2CE peptide, achieving a purity of approximately 97%. nih.gov

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net surface charge at a given pH. researchgate.net Since antimicrobial peptides like palustrins are typically cationic (positively charged), cation-exchange chromatography is a suitable method for their purification. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. mdpi.com It is frequently used in the final purification stages of synthetic and recombinant peptides to achieve very high purity. mdpi.comrotachrom.com

Table 2: Chromatography Methods Used in the Purification of Palustrin Analogs

Peptide Fusion Tag Initial Purification Final Polishing / Post-Cleavage Purity
Palustrin-2CE nih.gov GST Affinity (Glutathione) Size-Exclusion (Sephadex G50) ~97%
OG2 researchgate.net Intein Affinity (Chitin) On-column cleavage, elution Not Specified

Cleavage of Fusion Tags and Native Peptide Recovery

While fusion tags are invaluable for purification, they must often be removed to yield the native, biologically active peptide, free of any extraneous amino acids. nih.gov This is typically achieved by incorporating a specific protease recognition site in the linker region between the fusion tag and the target peptide. nih.gov

Commonly used site-specific endoproteases include Tobacco Etch Virus (TEV) protease and Factor Xa. nih.govnih.gov After the affinity purification of the fusion protein, the protease is added to cleave the tag. A subsequent purification step, often another round of affinity chromatography, is then required to remove the cleaved tag, the protease (which is often tagged itself, e.g., with a His-tag), and any remaining uncleaved fusion protein. nih.gov

An alternative and elegant strategy involves the use of self-cleaving tags, such as inteins. researchgate.netrbmb.net The fusion protein, for example OG2-intein, is bound to a chitin resin via the intein tag. researchgate.net The self-cleavage activity of the intein is then induced by changing buffer conditions, such as altering pH or adding a thiol reagent like dithiothreitol (DTT). researchgate.netrbmb.net This releases the target peptide (OG2) from the column, while the intein tag remains bound to the resin, achieving purification and tag cleavage in a single step (on-column cleavage). researchgate.net This method simplifies the downstream process by eliminating the need for a separate cleavage reaction and subsequent removal of the protease. rbmb.net

Comparative Academic Studies of Palustrin Og1 with Other Antimicrobial Peptides

Cross-Class Comparative Analyses of Antimicrobial Efficacy

Comparative studies have evaluated the antimicrobial potency of Palustrin-OG1 against a panel of other animal-derived AMPs, including Cecropin P1, Indolicidin, LL-37, LFP-20, and LFB-11. fao.org These peptides represent different structural classes and originate from diverse animal sources, providing a broad context for assessing Palustrin-OG1's activity.

One study highlighted that Cecropin P1 demonstrated the most potent and rapid antimicrobial action with minimal hemolytic and cytotoxic effects on human cells. fao.org In contrast, Indolicidin was found to be more effective against Gram-positive bacteria but exhibited higher toxicity. fao.org LFP-20 and LFB-11 showed moderate activity and required a longer duration to kill E. coli, but they were notably less toxic. fao.org Palustrin-OG1, alongside Cecropin P1 and LFP-20, was observed to induce the formation of protuberant structures on the surface of E. coli cells. fao.org

Another area of comparative analysis involves truncated or modified analogues of palustrin peptides. For instance, a study on Palustrin-2LTb, a related peptide, showed that its antimicrobial activity against tested bacteria, particularly E. coli and K. pneumoniae, was significant. nih.gov Interestingly, truncation of the peptide, specifically the removal of the C-terminal 'Rana Box,' initially increased antibacterial ability, which then decreased with further shortening of the peptide chain. nih.gov This suggests that while the core sequence is crucial for activity, the 'Rana Box' may modulate its efficacy and selectivity.

The following table summarizes the comparative antimicrobial efficacy of Palustrin-OG1 and other selected AMPs based on available research findings.

PeptidePrimary SourceGram-Positive ActivityGram-Negative ActivityKey Efficacy Characteristics
Palustrin-OG1 Odorrana grahami (Frog)ModerateBroad-spectrumInduces protuberant structures on E. coli. fao.org
Cecropin P1 Antheraea pernyi (Moth)PotentPotentFast-acting, low cytotoxicity. fao.org
Indolicidin Bos taurus (Cattle)HighModerateHigher hemolytic and cytotoxic activity. fao.org
LL-37 Homo sapiens (Human)Broad-spectrumBroad-spectrumCauses leakage of bacterial cytoplasmic contents. fao.org
LFP-20 FishModerateModerateLow cytotoxicity, slower killing time. fao.org
LFB-11 FishModerateModerateLow cytotoxicity, causes lysis of E. coli. fao.org

Comparative Mechanistic Investigations

The mechanisms by which antimicrobial peptides kill microbes are diverse and are a key focus of comparative studies involving Palustrin-OG1. While many AMPs act by disrupting the bacterial cell membrane, the specific mode of disruption can vary significantly. nih.govnih.gov

A comparative study involving Palustrin-OG1, Cecropin P1, Indolicidin, LL-37, LFP-20, and LFB-11 revealed distinct mechanistic actions. fao.org For instance, Indolicidin was shown to form well-defined pores in bacterial membranes, while LL-37 led to the leakage of the entire cytoplasmic contents. fao.org LFB-11 also induced lysis in E. coli. fao.org In contrast, the most prominent effect of Palustrin-OG1, along with Cecropin P1 and LFP-20, was the formation of protuberant structures on the E. coli cell surface, suggesting a different mode of membrane interaction that does not necessarily lead to immediate lysis or pore formation. fao.org

Studies on related palustrin peptides, such as Palustrin-2LTb, also point towards a membrane-disrupting mechanism. nih.gov However, for certain strains like MRSA, some peptide fragments derived from Palustrin-2LTb exhibited low membrane permeability, indicating that their anti-MRSA mechanism might involve intracellular targets, such as nucleic acids or proteins. nih.gov This highlights the possibility of multiple modes of action even within the same peptide family. The general mechanism for many AMPs involves an initial electrostatic attraction to the negatively charged bacterial membrane, followed by accumulation and subsequent disruption through various models like the barrel-stave or toroidal pore models. nih.govmdpi.com

The following table provides a comparative overview of the proposed mechanisms of action for Palustrin-OG1 and other AMPs.

PeptideProposed Mechanism of Action
Palustrin-OG1 Induces protuberant structures on the bacterial cell surface. fao.org
Cecropin P1 Induces protuberant structures on the bacterial cell surface. fao.org
Indolicidin Forms well-defined pores in the bacterial membrane. fao.org
LL-37 Causes leakage of entire bacterial cytoplasmic contents. fao.org
LFP-20 Induces protuberant structures on the bacterial cell surface. fao.org
LFB-11 Causes lysis of E. coli cells. fao.org
Palustrin-2LTb Primarily membrane-breaking mechanism; some fragments may have intracellular targets. nih.gov

Comparative Studies on Structure-Function Relationships

The relationship between the structure of an antimicrobial peptide and its function is a critical area of research, with comparative studies providing valuable insights. Palustrin-OG1 belongs to the palustrin-2 family of peptides, which are characterized by a conserved N-terminus and a C-terminal 'Rana box' containing a disulfide bridge. mdpi.com

Comparative studies on analogues of palustrin peptides have shed light on the role of different structural motifs. For example, research on Palustrin-2ISb, which shares high sequence similarity with Palustrin-OG1, demonstrated that deleting the C-terminal seven amino acids to create the analogue GL-29 did not significantly impact its antimicrobial activity against several microorganisms. mdpi.com Further truncation to GL-22, which examined the function of the 'Rana box', also confirmed that this region had little influence on antimicrobial potency. mdpi.com This suggests that the primary antimicrobial activity resides in the N-terminal and central regions of the peptide.

In a study of Palustrin-2LTb, it was found that the peptide likely adopts a partial alpha-helical structure at its N-terminus and in the middle of the sequence, with the remainder forming a random coil. nih.gov Truncation experiments revealed that removing the C-terminal 'Rana Box' led to a decrease in hemolytic activity and an improvement in the peptide's selectivity. nih.gov However, as the peptide length was further reduced, the antimicrobial efficacy was lost, indicating an optimal length and structural conformation for activity. nih.gov These findings underscore the importance of specific structural domains in dictating the balance between antimicrobial efficacy and toxicity.

The following table summarizes key structure-function relationships for Palustrin-OG1 and related peptides based on comparative studies.

Peptide/AnalogueStructural FeatureFunctional Implication
Palustrin-2 Family Conserved 'Rana box' at C-terminusGenerally, little influence on antimicrobial activity but can modulate hemolytic activity and selectivity. mdpi.com
Palustrin-2LTb Partial alpha-helical structure in N-terminus and middle regionEssential for antimicrobial function. nih.gov
Palustrin-2LTb Fragments Removal of 'Rana Box'Decreased hemolytic activity and improved selectivity. nih.gov
Palustrin-2LTb Fragments Truncation to 12 amino acids or lessLoss of antimicrobial efficacy. nih.gov
Palustrin-2ISb Analogue (GL-29) Deletion of C-terminal 7 amino acidsSimilar antimicrobial activity to the parent peptide. mdpi.com

Analysis of Microbial Resistance Mechanisms to Palustrin Og1

Investigating the Evolution of Microbial Resistance Against Membrane-Acting Peptides

Antimicrobial peptides are a fundamental component of the innate immune system across most life forms and have been engaged in an evolutionary arms race with microbes for millions of years. nih.govnih.govbohrium.comnih.gov This long history of co-evolution has led to the development of various bacterial defense mechanisms. bohrium.com While it has been suggested that resistance to membrane-acting peptides is less likely to develop compared to conventional antibiotics due to the fundamental nature of their target—the cell membrane—evidence shows that resistance can indeed be selected for in a laboratory setting and is observed in clinical isolates. nih.govcapes.gov.br

The evolution of resistance to AMPs is generally considered to be a slower process than for traditional antibiotics. nih.gov This is partly because significant alterations to the membrane structure, which would be necessary to confer high-level resistance, can be detrimental to the bacterium's survival. nih.gov Nevertheless, under continuous selective pressure, bacteria can acquire resistance. nih.govuu.nl Studies on other cationic antimicrobial peptides demonstrate that continued exposure can lead to the selection of resistant strains, often through a series of mutations that confer incremental increases in tolerance. nih.govnih.gov

The evolutionary trajectory of resistance is often accompanied by a fitness cost, which can manifest as reduced growth rate, decreased motility, or other functional impairments in the absence of the peptide. nih.gov However, these costs are not universal and can be mitigated by subsequent compensatory mutations. The pharmacodynamics of the peptide-pathogen interaction, including the steepness of the dose-response curve (Hill coefficient), can also evolve under selection, potentially narrowing the window for mutant selection. frontiersin.org The continuous exposure of bacteria to host defense peptides in natural infection settings provides a constant pressure that can drive the evolution of resistance, which is a critical factor for establishing chronic infections. frontiersin.orgyoutube.com

Mechanisms of Innate and Acquired Resistance in Target Microorganisms

Bacteria can employ a diverse arsenal (B13267) of innate and acquired mechanisms to resist the effects of cationic antimicrobial peptides like Palustrin-OG1. nih.govbohrium.com These strategies can be broadly categorized as preventing the peptide from reaching its target, altering the target itself, or actively removing the peptide.

Innate Resistance: Some bacterial species possess inherent characteristics that make them less susceptible to certain AMPs. This can include an outer membrane that is less negatively charged or the presence of a capsule that can physically block the peptide from reaching the cell membrane. bohrium.comnih.gov For instance, the capsule of Klebsiella pneumoniae has been shown to enhance resistance against AMPs like defensins and polymyxins by reducing peptide binding. bohrium.com

Acquired Resistance: Bacteria can acquire resistance through genetic mutations or the horizontal transfer of resistance genes. nih.gov Key mechanisms include:

Cell Envelope Modification: This is one of the most common strategies. To counter cationic AMPs, bacteria modify their cell surfaces to reduce the net negative charge, thereby weakening the initial electrostatic attraction. nih.govnih.gov This is achieved through:

Modification of Lipopolysaccharide (LPS): In Gram-negative bacteria, the lipid A portion of LPS can be modified, for example, by the addition of positively charged molecules like phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N), a process often regulated by two-component systems such as PmrA/PmrB and PhoP/PhoQ. nih.govbohrium.comnih.gov

Modification of Teichoic Acids: In Gram-positive bacteria, teichoic acids can be modified by the addition of D-alanine residues (D-alanylation), which introduces positive charges and repels cationic peptides. nih.govnih.gov

Lysylation of Phospholipids: The addition of L-lysine to membrane phospholipids, such as phosphatidylglycerol, increases the positive charge of the membrane, contributing to resistance. bohrium.comnih.gov

Active Efflux Pumps: Bacteria can utilize membrane-embedded transporter proteins to actively pump AMPs out of the cell before they can cause significant damage. nih.govnih.gov These pumps, such as those belonging to the ATP-binding cassette (ABC) transporter family, often require energy to function. nih.gov

Proteolytic Degradation: Some bacteria secrete proteases that can cleave and inactivate AMPs in the extracellular environment, preventing them from ever reaching the cell surface. nih.govnih.govnih.gov Staphylococcus aureus, for example, produces proteases capable of degrading the human AMP LL-37. nih.gov

Biofilm Formation: By growing in biofilms, bacteria encase themselves in a protective matrix of extracellular polymeric substances. mdpi.combohrium.com This matrix can impede the penetration of AMPs and contribute to a state of increased resistance for the embedded microbial community. mdpi.combohrium.com

Methodological Approaches for Resistance Studies

To understand the potential for bacteria to develop resistance to Palustrin-OG1, standardized laboratory methods are employed to select for and characterize resistant strains.

Serial passage experiments are a primary method used to evaluate the propensity of bacteria to develop resistance to an antimicrobial agent over time. nih.gov The process involves repeatedly exposing a bacterial population to gradually increasing concentrations of the peptide.

The experiment begins by determining the baseline Minimum Inhibitory Concentration (MIC) of Palustrin-OG1 for the target microorganism. nih.gov Bacteria are then cultured in a medium containing a sub-lethal concentration of the peptide (e.g., at 0.5x MIC). nih.gov After an incubation period, the bacteria that have grown at the highest concentration are harvested and used to inoculate a new series of cultures with incrementally higher concentrations of the peptide. nih.gov This cycle is repeated for numerous passages (e.g., 30 or more), and the MIC is determined at regular intervals to monitor the change in susceptibility. nih.gov A significant and stable increase in the MIC indicates the development of resistance. nih.govnih.gov

Table 1: Illustrative Data from a Hypothetical Serial Passage Experiment with E. coli Exposed to Palustrin-OG1

Passage NumberPalustrin-OG1 Concentration (µg/mL) at which growth occurredDetermined MIC (µg/mL)Fold Change in MIC
0 (Parent Strain)041x
5282x
104164x
158164x
2016328x
2516328x
30326416x

This interactive table provides a hypothetical example of how the Minimum Inhibitory Concentration (MIC) of Palustrin-OG1 might increase over successive passages, indicating the selection of a resistant bacterial population.

Once resistant strains are generated through serial passage, genetic analysis is performed to identify the molecular basis of the resistance. This typically involves whole-genome sequencing of the resistant isolates and comparison with the genome of the original, susceptible parent strain. nih.govyoutube.com

The primary goal is to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that have occurred in the resistant strains. youtube.com The identified mutations are often found in genes associated with known resistance mechanisms. For example, studies on other AMPs have revealed mutations in:

Two-component regulatory systems (e.g., phoP, pmrA, pmrB) that control LPS and cell membrane modifications. nih.gov

Genes involved in cell wall and membrane biosynthesis (e.g., menF, atl). frontiersin.org

Genes encoding subunits of RNA polymerase (e.g., rpoA). frontiersin.org

Genes related to efflux pumps or their regulation. ubc.ca

Further functional analysis is then required to confirm that an identified mutation is directly responsible for conferring resistance. This can involve creating a clean knockout of the gene in a susceptible strain or introducing the mutated gene to see if it confers the resistance phenotype. usda.gov Genome-wide approaches, such as screening entire genomic libraries for genes that confer resistance when overexpressed, can also provide insights into potential resistance pathways. ubc.ca

Advanced Research Methodologies and Computational Approaches

Bioinformatics for Sequence Analysis and Comparative Genomics

Bioinformatics provides the foundational tools for analyzing the primary structure of Palustrin-OG1 and understanding its evolutionary relationships with other antimicrobial peptides (AMPs). The analysis typically begins with the peptide's amino acid sequence, which is then subjected to a variety of computational analyses.

Key among these is sequence alignment. Multiple sequence alignment (MSA) tools, such as ClustalW2 and T-Coffee, are used to compare the amino acid sequence of Palustrin-OG1 with other peptides in the palustrin family and the broader class of amphibian AMPs. This comparative approach is crucial for identifying conserved regions and motifs, such as the "Rana box" domain, a cyclic heptapeptide (B1575542) feature common in peptides isolated from Ranidae frogs. chemrxiv.orgnih.gov For instance, analysis of the related peptide Palustrin-2LTb confirmed its classification within the palustrin-2 family by revealing high sequence similarity with other known members. chemrxiv.org

Furthermore, bioinformatic analysis extends to the peptide's precursor-encoding cDNA. By examining the open reading frame (ORF), researchers can identify the putative signal peptide, an acidic pro-region, and the mature peptide sequence. chemrxiv.orgnih.gov This information is vital for understanding the biosynthesis and post-translational processing of Palustrin-OG1.

Comparative genomics allows for the study of the evolutionary history of Palustrin-OG1 and its gene family. By constructing phylogenetic trees using tools like MEGA (Molecular Evolutionary Genetics Analysis), the evolutionary divergence and relationships between Palustrin-OG1 and other frog skin AMPs can be visualized. This helps in understanding the diversification of these defense molecules across different amphibian species.

A variety of specialized databases and prediction servers are also employed in the initial characterization of Palustrin-OG1. These resources, summarized in the table below, allow for the in silico prediction of antimicrobial activity, secondary structure, and other physicochemical properties, guiding further experimental validation.

Bioinformatics Tool/DatabaseApplication in Palustrin-OG1 ResearchPrimary Function
Antimicrobial Peptide Database (APD)Serves as a comprehensive repository for known AMPs, allowing for comparative analysis of Palustrin-OG1 against a vast collection of peptides.Database
ClustalW2 / T-CoffeeUsed to perform multiple sequence alignments of Palustrin-OG1 with other palustrin family members to identify conserved domains and evolutionary relationships.Sequence Alignment
MEGA (Molecular Evolutionary Genetics Analysis)Constructs phylogenetic trees to visualize the evolutionary history of Palustrin-OG1 and related peptides.Phylogenetics
PEP-FOLDPredicts the three-dimensional structure of Palustrin-OG1 from its amino acid sequence.Structure Prediction
CAMPR3 / PyAMPAPredicts the likelihood of Palustrin-OG1 possessing antimicrobial activity based on its sequence features.Activity Prediction

Computational Modeling of Peptide Structure and Membrane Interactions

Understanding the three-dimensional structure of Palustrin-OG1 and how it interacts with bacterial membranes is crucial for elucidating its mechanism of action. Computational modeling provides atomic-level insights into these processes, complementing experimental techniques.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of Palustrin-OG1, MD simulations can model the peptide's behavior in different environments, such as in aqueous solution and in the presence of a bacterial membrane mimic.

For the closely related peptide Palustrin-Ca, MD simulations were employed to model its interaction with sodium dodecyl sulphate (SDS) micelles, which serve as a simplified model for a bacterial membrane. These simulations revealed that Palustrin-Ca maintains a stable α-helical conformation and adopts an orientation parallel to the surface of the micelle. This positioning is energetically favorable due to a combination of hydrophobic and electrostatic interactions. Such studies provide a dynamic picture of how Palustrin-OG1 might initially associate with and orient itself on a bacterial surface before exerting its antimicrobial effect.

Simulation ParameterFinding for Palustrin-like Peptides (e.g., Palustrin-Ca)Implication for Palustrin-OG1 Mechanism
Conformation in Membrane MimicMaintains a stable α-helical structure.The α-helical structure is likely crucial for its membrane-disrupting activity.
Orientation at Membrane SurfaceAdopts a position parallel to the membrane surface.This initial binding step is likely driven by electrostatic and hydrophobic forces, allowing the peptide to concentrate on the bacterial surface.
Key InteractionsHydrophobic and electrostatic contacts with the micelle.Positively charged residues likely interact with the negatively charged bacterial membrane, while hydrophobic residues insert into the lipid core.

Peptide-Membrane Docking Studies

Peptide-membrane docking studies are computational methods used to predict the preferred orientation and binding affinity of a peptide with a lipid bilayer. These studies can provide a static snapshot of the most stable interactions between Palustrin-OG1 and a model bacterial membrane. By sampling a wide range of possible binding poses, docking algorithms can identify the most energetically favorable conformations, highlighting the key amino acid residues involved in membrane recognition and binding. These studies, often used in conjunction with MD simulations, help to build a comprehensive model of the initial stages of the peptide-membrane interaction.

Predictive Algorithms for De Novo Peptide Design

The knowledge gained from the sequence analysis and structural modeling of natural AMPs like Palustrin-OG1 can be leveraged to design novel peptides with improved properties. Predictive algorithms, particularly those based on machine learning and deep learning, are at the forefront of de novo peptide design.

These algorithms are trained on large datasets of known AMPs and non-AMPs, learning the sequence features that correlate with antimicrobial activity. For example, a study on Palustrin-2LTb utilized a computer-aided design approach to create truncated fragments of the peptide. By systematically removing portions of the peptide, including the C-terminal "Rana box," researchers were able to identify the minimal active core of the peptide and even create fragments with enhanced antimicrobial activity and improved selectivity. chemrxiv.org

Modern de novo design pipelines often employ generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to create vast libraries of novel peptide sequences. These generated sequences are then screened in silico using predictive models to identify promising candidates for chemical synthesis and experimental testing. This approach accelerates the discovery of new AMPs that may be inspired by the structural and functional properties of Palustrin-OG1 but possess enhanced potency, reduced toxicity, or a broader spectrum of activity.

Chemoinformatics for Structure-Activity Landscape Exploration

Chemoinformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. In the context of Palustrin-OG1, chemoinformatics is instrumental in exploring its structure-activity relationship (SAR) landscape.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique used to correlate the physicochemical properties of peptides with their antimicrobial activity. In QSAR studies of AMPs, molecular descriptors are calculated for a series of related peptides. These descriptors can be simple, such as net charge and hydrophobicity, or more complex, representing the three-dimensional shape and electronic properties of the molecule. Statistical models are then built to establish a mathematical relationship between these descriptors and the observed biological activity.

By analyzing the SAR landscape, researchers can identify "activity cliffs," which are pairs of structurally similar peptides with a large difference in biological activity. These activity cliffs are particularly informative as they can highlight key structural modifications that have a profound impact on the peptide's function. For Palustrin-OG1 and its analogs, QSAR and SAR landscape analysis can guide the rational design of new peptides by predicting which modifications are likely to enhance antimicrobial potency while minimizing toxicity. This data-driven approach allows for a more efficient exploration of the chemical space around the Palustrin-OG1 scaffold.

Future Research Trajectories for Palustrin Og1

Exploration of Synergistic Antimicrobial Combinations

A significant avenue for future research is the investigation of Palustrin-OG1 and its derivatives in combination with conventional antibiotics. This approach can enhance antimicrobial efficacy, reduce the likelihood of resistance development, and lower the required concentration of the peptide, thereby mitigating its inherent cytotoxicity.

Future studies should systematically screen combinations of Palustrin-OG1 or its less-toxic analogues with antibiotics from different classes, such as beta-lactams, aminoglycosides, and fluoroquinolones. The primary method for evaluating these combinations is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. A synergistic interaction (FIC index ≤ 0.5) would indicate that the combined effect of the two agents is greater than the sum of their individual effects. Research should focus on combinations that demonstrate synergy against clinically relevant, multidrug-resistant pathogens.

Table 1: Hypothetical Checkerboard Assay Results for Palustrin-OG1 Analogue in Combination with a Conventional Antibiotic against a Target Pathogen

Peptide AnalogueAntibioticMIC Alone (μg/mL)MIC in Combination (μg/mL)FIC IndexInterpretation
Palustrin-OG1 AnalogueAntibiotic A (e.g., Gentamicin)1640.5Synergy
Antibiotic A (e.g., Gentamicin)Palustrin-OG1 Analogue82
Palustrin-OG1 AnalogueAntibiotic B (e.g., Ciprofloxacin)1681.0Additive
Antibiotic B (e.g., Ciprofloxacin)Palustrin-OG1 Analogue21

This table is illustrative, providing a framework for how future synergistic study data for Palustrin-OG1 could be presented. The FIC Index is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone).

Development of Targeted Delivery Systems for In Vitro Models

To overcome challenges related to stability and potential systemic toxicity, future research should focus on developing targeted delivery systems for Palustrin-OG1. Encapsulating the peptide within biocompatible carriers could shield it from proteolytic degradation and deliver it specifically to the site of infection.

Initial in vitro research should explore various encapsulation methods. Alginate-based microspheres, for instance, are flexible in size and have been shown to successfully entrap biomolecules for controlled release. Another promising avenue is the use of lipid-based systems like liposomes or solid lipid nanoparticles. These carriers can mimic biological membranes and could be surface-modified with targeting ligands that recognize specific bacterial components or infected host cells. Future experiments would involve loading Palustrin-OG1 into these carriers and assessing their release kinetics and antimicrobial efficacy in in vitro infection models, such as bacteria-infected cell cultures.

Investigation of Immunomodulatory Properties

Antimicrobial peptides often possess immunomodulatory functions in addition to their direct microbicidal activity. researchgate.net Palustrin-OG1 is classified as a host defense peptide, yet its specific effects on the host immune system remain uncharacterized. researchgate.netresearchgate.net A critical future direction is to investigate these properties, which could reveal a dual mechanism of action and provide additional therapeutic benefits.

Research should be designed to assess the peptide's influence on key immune cells and processes. In vitro assays using cell lines such as murine macrophages (e.g., RAW264.7) or human peripheral blood mononuclear cells (PBMCs) could be employed. nih.gov Key experiments would include:

Cytokine Modulation: Measuring the release of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines from immune cells upon exposure to the peptide, both alone and in the presence of a bacterial stimulus like lipopolysaccharide (LPS).

Chemotaxis Assays: Evaluating the ability of Palustrin-OG1 to attract immune cells, such as neutrophils and monocytes, which is crucial for clearing infections at an early stage.

Novel Biotechnological Expression and Purification Enhancements

The high cost and low yield of chemical peptide synthesis are significant barriers to extensive research and development. Establishing a robust and efficient biotechnological production system for Palustrin-OG1 and its analogues is essential.

Future research should build upon successful strategies developed for similar peptides. The expression of the Palustrin-OG1 analogue, OG2, has been achieved in Escherichia coli using an intein-based fusion system. nih.govnih.gov This method involves fusing the target peptide to a self-cleaving intein tag, which protects the host E. coli from the peptide's antimicrobial activity and facilitates a one-step purification process using an affinity column (e.g., a chitin (B13524) column). nih.gov Cleavage of the intein tag, often induced by a chemical agent like DTT or a pH shift, releases the pure, active peptide. nih.govnih.gov Optimizing this system for Palustrin-OG1, by testing different fusion partners (e.g., GST, SUMO) and optimizing induction conditions (e.g., IPTG concentration, temperature), could lead to high-yield, soluble expression and a streamlined purification process, providing the necessary quantities of peptide for further research. nih.gov

Expanding SAR to Design Peptides with Enhanced Specificity and Potency

Structure-activity relationship (SAR) studies are fundamental to improving the therapeutic profile of Palustrin-OG1. Initial research has already demonstrated the success of this approach by creating the derivative OG2. nih.gov The design of OG2 involved amino acid deletions and substitutions that increased the peptide's net positive charge and amphipathicity while decreasing its mean hydrophobicity. nih.gov This resulted in a peptide with higher antimicrobial activity and significantly lower cytotoxicity compared to the parent Palustrin-OG1. researchgate.netnih.gov

Future SAR studies should expand on this foundation. A key target for modification is the "Rana box," a cyclic domain found in many frog-derived peptides. nih.gov In related palustrin peptides, the removal of this domain has been shown to reduce hemolytic activity without compromising antimicrobial potency. nih.gov A systematic approach should be taken:

Truncation Analysis: Create a series of N- and C-terminal truncations of Palustrin-OG1 and OG2 to identify the minimal amino acid sequence required for antimicrobial activity.

Alanine (B10760859) Scanning: Systematically substitute each amino acid in the core active region with alanine to determine the contribution of individual residues to activity and specificity.

Rational Substitution: Based on the above findings, design new analogues by substituting key residues to fine-tune the balance between hydrophobicity and cationicity, aiming to maximize potency against target pathogens while minimizing toxicity to host cells.

Table 2: Comparison of Physicochemical and Biological Properties of Palustrin-OG1 and its Derivative, OG2

PeptideKey Modification from ParentNet Positive ChargeMean HydrophobicityAntimicrobial ActivityCytotoxicity (Hemolysis)Reference
Palustrin-OG1N/A (Parent Peptide)LowerHigherHighHigh researchgate.netnih.gov
OG2Amino acid deletions/substitutionsHigherLowerHigherLower researchgate.netnih.gov

This table summarizes existing data that forms the basis for future SAR studies.

Q & A

Q. What experimental strategies are recommended for recombinant expression of Palustrin-OG1 in prokaryotic systems?

To enhance recombinant expression of Palustrin-OG1 in E. coli, fusion partners like bacteriorhodopsin or EGFP can stabilize the peptide and promote inclusion body formation, simplifying purification . Post-expression, cleavage and refolding steps are critical to recover bioactive peptide. Optimization of codon usage and induction conditions (e.g., temperature, IPTG concentration) is advised to balance yield and solubility.

Q. How does Palustrin-OG1’s mechanism of action differ from other α-helical antimicrobial peptides (AMPs)?

Palustrin-OG1 disrupts bacterial membranes via electrostatic interactions with negatively charged phospholipids, forming pores that lead to cytoplasmic leakage. Unlike some AMPs (e.g., LL-37), its activity is highly dependent on its C-terminal Rana box structure and disulfide bond, which stabilize the α-helical conformation . Transmission electron microscopy (TEM) reveals that even at 1×MIC, Palustrin-OG1 causes significant membrane deformation in S. aureus, distinguishing its rapid bactericidal effects .

Q. How can researchers mitigate the cytotoxicity of Palustrin-OG1 toward mammalian cells?

Reducing hydrophobicity while increasing net positive charge and amphipathicity improves selectivity. For example, modified peptides like OG2 and OG2N exhibit 32-fold lower hemolysis than Palustrin-OG1 while retaining antimicrobial activity, achieved by substituting hydrophobic residues (e.g., Trp) with polar ones and removing the disulfide bond .

Advanced Research Questions

Q. What computational frameworks are effective for designing Palustrin-OG1 derivatives with enhanced therapeutic indices?

Machine learning models, such as those trained on the APD3 or CAMP databases, can predict critical regions for activity and toxicity . For instance, the CCS model quantifies physicochemical parameters (hydrophobicity, charge, amphipathicity) to guide residue substitutions. Molecular dynamics simulations further refine designs by analyzing membrane interaction dynamics .

Q. How can conflicting data on Palustrin-OG1’s activity across bacterial strains be systematically resolved?

Contradictions often arise from variations in membrane composition (e.g., Gram-negative vs. Gram-positive). Researchers should perform lipid-binding assays (e.g., surface plasmon resonance) to quantify peptide affinity for specific phospholipids (e.g., cardiolipin in E. coli vs. lipoteichoic acid in S. aureus). Additionally, standardized MIC testing under controlled ionic strength and pH conditions reduces variability .

Q. What methodologies are optimal for studying resistance mechanisms against Palustrin-OG1 in pathogens?

Long-term serial passage experiments under sub-MIC conditions can identify resistance mutations. Genomic sequencing of evolved strains may reveal upregulated efflux pumps (e.g., mprF in S. aureus) or modified membrane charge via lipid A alteration. Complementary transcriptomic analysis (RNA-seq) validates resistance pathways .

Q. How can structural dynamics of Palustrin-OG1-membrane interactions be modeled experimentally and computationally?

Circular dichroism (CD) in membrane-mimetic environments (e.g., SDS micelles) confirms α-helix stabilization. Solid-state NMR or cryo-EM captures peptide orientation in lipid bilayers. Coarse-grained molecular dynamics simulations (e.g., MARTINI forcefield) model pore formation kinetics, correlating with TEM observations of membrane disruption .

Methodological Guidance for Data Interpretation

Q. What statistical approaches address variability in antimicrobial activity assays?

Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed MIC data. For cytotoxicity assays (e.g., hemolysis), normalize results to positive controls (e.g., Triton X-100) and apply ANOVA with post-hoc corrections for multiple comparisons .

Q. How should researchers validate the biological relevance of in silico peptide designs?

Combine in vitro assays (e.g., time-kill kinetics) with in vivo models (e.g., Galleria mellonella infection) to assess efficacy. For toxicity, parallel assays on primary mammalian cells (e.g., PBMCs) and erythrocytes are essential .

Resource Utilization

Q. Which databases are recommended for comparative analysis of Palustrin-OG1 with other AMPs?

The APD3 (Antimicrobial Peptide Database) and CAMP provide curated sequences, structures, and activity data. These tools enable homology modeling and phylogenetic analysis to identify functional motifs (e.g., Rana box conservation in Brevinin-family peptides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.